Physicochemical Properties of 1-Ethylimidazole: A Technical Guide for Analysis
Physicochemical Properties of 1-Ethylimidazole: A Technical Guide for Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Ethylimidazole (CAS No: 7098-07-9). The information presented herein is intended to support researchers, scientists, and professionals in drug development and other analytical fields by consolidating essential data, experimental methodologies, and logical workflows.
General and Chemical Properties
1-Ethylimidazole is a colorless to light yellow transparent liquid belonging to the imidazole (B134444) family of organic heterocyclic compounds.[1][2][3] It is recognized for its utility as a versatile building block in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and specialty chemicals like ionic liquids.[1][4] Its molecular structure consists of an ethyl group attached to an imidazole ring.[5]
Table 1: General and Chemical Identification of 1-Ethylimidazole
| Property | Value | Source(s) |
| CAS Number | 7098-07-9 | [1][2][3][4] |
| Molecular Formula | C₅H₈N₂ | [1][2][3] |
| Molecular Weight | 96.13 g/mol | [1][2][3][6] |
| Appearance | Colorless to light yellow transparent liquid | [1][2][3] |
| Purity | ≥99% (GC) | [1] |
| pKa | 7.08 ± 0.10 (Predicted) | [4][5] |
| InChI Key | IWDFHWZHHOSSGR-UHFFFAOYSA-N | [5][6][7] |
Physical Properties
The physical properties of 1-Ethylimidazole are critical for its application in various chemical processes and formulations. These properties have been determined through various experimental techniques.
Table 2: Key Physical Properties of 1-Ethylimidazole
| Property | Value | Temperature (°C) | Pressure | Source(s) |
| Density | 1.0 g/mL | 25 | Ambient | [1] |
| 0.997 g/cm³ | 20 | Ambient | [7] | |
| 0.995 g/cm³ | 20 | Ambient | [7] | |
| 0.997 g/cm³ | Not Specified | Ambient | [4][8] | |
| Boiling Point | 226 °C | Not Specified | Ambient | [1] |
| 206.9 ± 9.0 °C | Not Specified | 760 mmHg | [3] | |
| 106 °C | Not Specified | 12 torr | [4][8] | |
| Melting Point | -27 °C | Not Specified | Ambient | [4] |
| Refractive Index | 1.49 | Not Specified | Ambient | [2] |
| 1.517 | Not Specified | Ambient | [3] | |
| 1.4870 - 1.4900 | Not Specified | Ambient | [4][9] | |
| Vapor Pressure | 0.3 ± 0.4 mmHg | 25 | Not Applicable | [3] |
| 40 Pa | 20 | Not Applicable | [4][10] | |
| 0.32 hPa | 25 | Not Applicable | [7] | |
| Flash Point | 78.9 ± 18.7 °C | Not Applicable | Not Applicable | [3] |
| 91.5 °C | Not Applicable | Not Applicable | [4][8][9] |
Spectroscopic and Solubility Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of 1-Ethylimidazole.
3.1. NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum is available for 1-Ethylimidazole, which is crucial for confirming the positions of hydrogen atoms within the molecule.[11][12][13]
-
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.[14][15]
3.2. Solubility 1-Ethylimidazole is soluble in water and other organic solvents.[4][5][9] The nitrogen atoms in the imidazole ring contribute to its hydrophilic nature, allowing for interactions with polar solvents.[16]
Electrochemical Properties and Applications
1-Ethylimidazole is a key component in the synthesis of ionic liquids, which have significant applications in electrochemistry.[1][17] The electrochemical properties of these resulting ionic liquids, such as those based on the 1-ethyl-3-methylimidazolium (B1214524) (EMIm⁺) cation, are extensively studied for applications in batteries and capacitors.[18][19] The electrochemical behavior, including the redox processes, can be investigated using techniques like cyclic voltammetry.[17]
The logical relationship between the core properties of 1-Ethylimidazole is visualized below.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of physicochemical properties.
5.1. Density Measurement The density of liquids like 1-Ethylimidazole is commonly measured using an oscillating U-tube densimeter.[20]
-
Principle: The instrument measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the sample.
-
Protocol:
-
Calibrate the densimeter with fluids of known density, such as dry air and bidistilled ultra-pure water, at the desired temperature.[20]
-
Ensure precise temperature control (e.g., ± 0.02 K), as density is temperature-dependent.[20]
-
Inject the 1-Ethylimidazole sample into the U-tube, ensuring no air bubbles are present.
-
Allow the sample to reach thermal equilibrium.
-
Record the oscillation period and use the calibration data to calculate the density.
-
Perform multiple measurements to ensure repeatability.[20]
-
5.2. Surface Tension Measurement Several methods are employed to measure the surface tension of liquids, particularly ionic liquids derived from 1-Ethylimidazole.
-
Capillary Rise Method: This method is suitable for small sample volumes (<0.1 cm³).[21]
-
Principle: The height to which a liquid rises in a narrow capillary tube is measured, which is proportional to its surface tension.
-
Protocol:
-
Place the vacuum-dried sample in the measurement cell.[21]
-
Use a capillary tube of a known radius.
-
To prevent contamination from ambient moisture, especially for hydrophilic liquids, maintain a flow of dry gas over the meniscus.[21]
-
Measure the height of the liquid column using a cathetometer.
-
Calculate the surface tension using the Jurin's Law equation, incorporating corrections for meniscus shape if necessary.[22]
-
-
-
Pendant Drop Method: This is another common technique for surface tension determination.[23][24]
-
Principle: The shape of a drop of liquid hanging from a capillary tip is determined by the balance between surface tension and gravity.
-
Protocol:
-
A drop of the liquid is formed at the tip of a syringe.
-
An image of the drop is captured by a camera.
-
The profile of the drop is analyzed by software to determine the surface tension based on the Young-Laplace equation.
-
-
5.3. Spectroscopic Analysis (NMR)
-
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
-
¹H NMR Protocol:
-
Prepare the sample by dissolving a weighed amount of 1-Ethylimidazole in a deuterated solvent (e.g., D₂O).[12]
-
Transfer the solution to an NMR tube.
-
Place the tube in the NMR spectrometer.
-
Acquire the ¹H NMR spectrum, which will show chemical shifts, signal integrations, and coupling patterns characteristic of the protons in the 1-Ethylimidazole molecule.
-
5.4. Electrochemical Characterization (Cyclic Voltammetry) Cyclic Voltammetry (CV) is used to study the electrochemical behavior of substances, particularly ionic liquids derived from 1-Ethylimidazole.[17]
-
Principle: The potential of a working electrode is swept linearly versus time, and the resulting current is measured. This provides information about redox processes.
-
Protocol:
-
Prepare an electrolyte solution containing the ionic liquid derived from 1-Ethylimidazole.
-
Use a three-electrode cell setup: a working electrode, a counter electrode, and a reference electrode.
-
Perform the CV scan over a defined potential window.
-
The resulting voltammogram will show peaks corresponding to oxidation and reduction events, defining the electrochemical stability window of the electrolyte.
-
A generalized workflow for the physicochemical analysis of a liquid sample like 1-Ethylimidazole is depicted below.
Role in Ionic Liquid Synthesis
1-Ethylimidazole serves as a crucial precursor in the synthesis of a class of ionic liquids, particularly those containing the 1-ethyl-3-methylimidazolium (EMIm⁺) cation.[1] These ionic liquids are gaining prominence in "green chemistry" due to their low volatility and recyclability.[1]
The synthesis pathway generally involves the quaternization of an N-substituted imidazole.
This guide consolidates key physicochemical data and analytical methodologies for 1-Ethylimidazole, providing a foundational resource for its application in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. labproinc.com [labproinc.com]
- 3. innospk.com [innospk.com]
- 4. 1-Ethylimidazole | 7098-07-9 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1-Ethyl-1H-imidazole | C5H8N2 | CID 81540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Ethyl-1H-imidazole for synthesis 7098-07-9 [sigmaaldrich.com]
- 8. imdpharm.com [imdpharm.com]
- 9. 7098-07-9 CAS MSDS (1-Ethylimidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. 1-Ethylimidazole (7098-07-9) 1H NMR spectrum [chemicalbook.com]
- 12. tandfonline.com [tandfonline.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 1-Ethylimidazole (7098-07-9) 13C NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. 1-Ethylimidazole | 7098-07-9 | Benchchem [benchchem.com]
- 18. Physical and electrochemical properties of mixed electrolyte 1-ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide and ethylene carbonate as electrolytes for Li-ion batteries | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 19. researchgate.net [researchgate.net]
- 20. research.abo.fi [research.abo.fi]
- 21. Surface tension measurements of highly conducting ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Surface tension measurements of highly conducting ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
